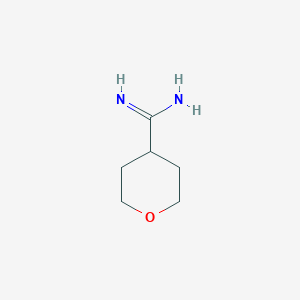

Oxane-4-carboximidamide

Description

Historical Context and Significance in Chemical Sciences

Specific documentation detailing the initial discovery and synthesis of oxane-4-carboximidamide is limited in readily available literature. However, its emergence is intrinsically tied to the broader development of pyran chemistry and the systematic exploration of heterocyclic compounds which significantly advanced in the latter half of the twentieth century. The tetrahydropyran (B127337) (oxane) ring is a privileged scaffold found in numerous natural products and synthetic pharmaceuticals, driving the development of synthetic methods to create derivatives like this compound. researchgate.net

The significance of this compound lies primarily in its utility as a synthetic intermediate. The presence of the highly basic and nucleophilic amidine group, combined with the stable oxane ring, allows for the construction of more complex molecules. Its synthesis is often achieved through a two-step process starting from tetrahydro-2H-pyran-4-carbonitrile, which involves the formation of an imidate ester followed by ammonolysis. The development of efficient routes to such tetrahydropyran derivatives has been spurred by their value as precursors in drug discovery programs.

Structural Features and Chemical Classification within Heterocyclic Compounds

This compound is classified as a heterocyclic compound. Specifically, it contains a six-membered, saturated heterocyclic ring with one oxygen atom, known as an oxane or tetrahydropyran (THP) ring. nih.gov This ring is substituted at the 4-position with a carboximidamide group, also known as an amidine group (-C(=NH)NH2).

The key structural features confer distinct chemical properties:

Oxane (Tetrahydropyran) Ring : This saturated ether ring provides conformational stability and is considered a biocompatible component in many pharmaceutical compounds. It often serves as a bioisosteric replacement for other cyclic systems in drug design.

Carboximidamide (Amidine) Group : This functional group is strongly basic due to the delocalization of the positive charge in its protonated form. It can act as a potent hydrogen bond donor and acceptor, which is crucial for molecular interactions with biological targets like enzymes or receptors.

The combination of the polar, non-aromatic oxane ring and the highly basic amidine functionality makes this compound a unique building block in synthetic chemistry.

Table 1: Key Structural and Chemical Properties of this compound

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C6H12N2O | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Molecular Weight | 128.17 g/mol | nih.gov |

| Classification | Heterocyclic Compound (Oxane derivative) |

Scope and Research Trajectory in Contemporary Chemical Biology

In contemporary chemical biology and medicinal chemistry, this compound and its derivatives are explored for their potential biological activities. The tetrahydropyran motif is a component of various bioactive molecules, and the amidine group is a known pharmacophore that can impart specific binding properties.

Recent research directions involving this structural motif include:

Enzyme Inhibition : The amidine group can mimic a protonated arginine or lysine (B10760008) side chain, allowing it to interact with the active sites of enzymes such as proteases or kinases. Derivatives are investigated as potential inhibitors for various therapeutic targets.

Drug Discovery Scaffolds : The compound serves as a versatile scaffold for creating libraries of more complex molecules for biological screening. For instance, the tetrahydropyran ring is a key feature in SGLT2 inhibitors, a class of drugs used in diabetes management, highlighting the importance of this core in modern drug design. bio-integration.org

Epigenetics : Research has explored the use of this compound in cancer research for its potential to inhibit the oncogenic activities of the epigenetic regulator UHRF1. smolecule.com

The trajectory of research points towards the continued use of this compound as a starting material or fragment in the design of novel therapeutic agents and chemical probes to investigate biological pathways. smolecule.com Its utility in creating structurally diverse molecules ensures its relevance in the ongoing search for new medicines.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Tetrahydropyran-4-carboximidamide |

| Tetrahydro-2H-pyran-4-carbonitrile |

| Arginine |

| Lysine |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

oxane-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2,(H3,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVPQNBFDNJRQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Oxane 4 Carboximidamide

Established Synthetic Pathways for Oxane-4-carboximidamide

Traditional methods for the synthesis of this compound rely on well-documented reactions that provide reliable, albeit sometimes lengthy, routes to the target molecule.

Pinner Reaction from Tetrahydro-2H-pyran-4-carbonitrile

The Pinner reaction is a classic and widely used method for the preparation of amidines from nitriles. semanticscholar.orgresearchgate.net This two-step process begins with the treatment of a nitrile with an alcohol in the presence of an acid catalyst, typically hydrogen chloride, to form an imidate salt, also known as a Pinner salt. organic-chemistry.orgwikipedia.orgjk-sci.com Subsequent reaction of this intermediate with ammonia (B1221849) or an amine yields the desired amidine. wikipedia.orgsemanticscholar.org

In the context of this compound synthesis, the starting material is tetrahydro-2H-pyran-4-carbonitrile. The first step involves reacting this nitrile with an anhydrous alcohol, such as methanol, and hydrogen chloride gas at low temperatures (e.g., 0–5°C) to form the corresponding imidate ester intermediate. This is followed by ammonolysis, where the imidate ester is treated with ammonia to produce this compound. This method is advantageous for its high yields and the relative simplicity of the setup.

Table 1: Pinner Reaction for this compound Synthesis

| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Typical Yield |

|---|---|---|---|---|

| 1 | Tetrahydro-2H-pyran-4-carbonitrile | Anhydrous Methanol, HCl gas, 0–5°C | Methyl tetrahydro-2H-pyran-4-carboximidate hydrochloride | - |

| 2 | Methyl tetrahydro-2H-pyran-4-carboximidate hydrochloride | Ammonia | This compound | High |

Reductive Amination of Oxime Intermediates

An alternative established route involves the formation and subsequent reduction of an oxime intermediate. This pathway begins with the reaction of a ketone, in this case, tetrahydro-2H-pyran-4-one, with hydroxylamine (B1172632) to form the corresponding oxime. tcichemicals.com Oximes are generally stable and easier to handle than their imine counterparts. tcichemicals.com

The subsequent step involves the reduction of the oxime to the amidine. Various reducing agents can be employed for this transformation. One approach is the catalytic hydrogenation of the intermediate amidoxime (B1450833) in a mixture of acetic acid and acetic anhydride. tandfonline.com Another method utilizes reducing agents like sodium cyanoborohydride under acidic conditions. While this method avoids the use of harsh reagents, it may present challenges in controlling stereoselectivity.

Table 2: Reductive Amination for this compound Synthesis

| Step | Starting Material/Intermediate | Reagents/Conditions | Product | Key Considerations |

|---|---|---|---|---|

| 1 | Tetrahydro-2H-pyran-4-one | Hydroxylamine hydrochloride, Ethanol (B145695)/Water | Tetrahydro-2H-pyran-4-one oxime | Formation of stable oxime intermediate. tcichemicals.com |

| 2 | Tetrahydro-2H-pyran-4-one oxime | Various reducing agents (e.g., catalytic hydrogenation, NaBH₃CN) | This compound | Potential for stereoselectivity issues. |

Emerging Synthetic Approaches for this compound

In recent years, there has been a drive towards developing more efficient, sustainable, and versatile methods for amidine synthesis. These emerging approaches often offer advantages such as milder reaction conditions, shorter reaction times, and broader substrate scope.

Catalytic Amination Strategies

Catalytic amination represents a modern and efficient approach to forming C-N bonds. Transition metal catalysts, such as those based on copper or palladium, have been successfully employed for the synthesis of amidines from nitriles and amines. mdpi.com These methods often proceed under milder conditions than traditional approaches. For instance, a copper-catalyzed protocol has been developed for the nucleophilic addition of amines to nitriles. mdpi.com Furthermore, nickel catalysts have been shown to facilitate the synthesis of amidines from N-heterocyclic nitriles under mild conditions. acs.org

Direct Ammonolysis Techniques

Direct ammonolysis offers a more atom-economical route by converting carboxylic acid derivatives directly into amidines. This can be achieved by reacting esters or acyl chlorides with ammonia. For example, ethyl tetrahydro-2H-pyran-4-carboxylate can be treated with ammonia in ethanol at elevated temperatures to yield this compound. While this method has a broad substrate tolerance, it often requires long reaction times. The reaction of N-arylamidinium salts with ammonia also provides a pathway to amidines. rsc.org

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has gained significant traction as a tool to accelerate chemical reactions. nih.govoatext.com The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to improved yields. rsc.orgnih.gov This technique has been successfully applied to the synthesis of various cyclic amidines. rsc.orgresearchgate.net For instance, the cyclization of thioamido alcohols to form seven-membered iminothioethers is significantly expedited by microwave heating. beilstein-journals.org The synthesis of tetrahydropyrimidine (B8763341) derivatives has also been achieved efficiently using microwave irradiation. foliamedica.bg The use of microwave assistance in the synthesis of this compound could offer a more rapid and efficient alternative to conventional heating methods. rsc.orgnih.gov

Table 3: Comparison of Synthetic Methodologies

| Method | Key Advantages | Key Limitations |

|---|---|---|

| Pinner Reaction | High yields, well-established. | Requires anhydrous conditions, use of HCl gas. organic-chemistry.orgjk-sci.com |

| Reductive Amination | Avoids nitrile intermediates. | Potential for side reactions, stereoselectivity issues. |

| Catalytic Amination | Milder conditions, broader scope. mdpi.comacs.org | Catalyst cost and removal can be a concern. |

| Direct Ammonolysis | Atom-economical. | Often requires long reaction times and higher temperatures. |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields. rsc.orgnih.gov | Requires specialized equipment. |

Enzymatic Catalysis in this compound Synthesis

The integration of enzymatic methods into the synthesis of this compound and its precursors represents a significant advancement towards milder and more selective chemical manufacturing. Biocatalysis offers high chemo-, regio-, and stereoselectivity under mild, aqueous conditions, often circumventing the need for harsh reagents and protecting groups. nih.gov

Lipases, particularly Candida antarctica lipase (B570770) B (CALB), have demonstrated considerable versatility in catalyzing the formation of amide bonds. nih.govfrontiersin.org Research into the chemoselective acylation of amino alcohols has shown that enzymes like CALB can selectively catalyze N-acylation over O-acylation with high efficiency and excellent regioselectivity. nih.govfrontiersin.org This principle can be extended to the synthesis of amidines. Reports suggest that lipases can enable stereoselective amidine formation under mild conditions, which is a promising strategy for producing chiral derivatives of this compound. The synthesis of primary amides through lipase-catalyzed amidation of carboxylic acids with an ammonia source highlights the potential for enzymatic routes in forming the core functional group. rsc.org

Furthermore, the synthesis of the oxane ring itself can be achieved with high stereoselectivity using enzymatic methods. For instance, the reduction of precursor ketones, such as 2-substituted tetrahydropyran-4-ones, can be performed with exceptional stereocontrol using alcohol dehydrogenases. This enzymatic reduction is a key step in establishing the stereochemistry of the final molecule.

Table 1: Enzymes in the Synthesis of this compound and Precursors

| Enzyme Class | Specific Enzyme Example | Application | Advantages |

|---|---|---|---|

| Lipase | Candida antarctica Lipase B (CALB) | Amide/Amidine formation | High chemoselectivity, mild conditions, potential for stereoselectivity. nih.govfrontiersin.org |

| Alcohol Dehydrogenase | Ketoreductases (KREDs) | Stereoselective reduction of precursor ketones | High stereoselectivity, access to specific chiral alcohols. nih.govuni-greifswald.de |

| Transaminase | ω-Transaminases | Synthesis of chiral amines from ketones | High enantiomeric purity, sustainable process. nih.gov |

Chemical Reactivity and Derivatization of this compound

The carboximidamide group is a versatile functional moiety that, in conjunction with the oxane ring, allows for a range of chemical transformations to produce diverse derivatives. The primary modes of reactivity include oxidation, reduction, and substitution. smolecule.com

The carboximidamide group of this compound can undergo oxidation to yield different functional groups, depending on the reagents and conditions employed. While specific studies on this compound are limited, the oxidation of analogous amidine compounds suggests potential transformations. Common oxidizing agents like hydrogen peroxide are used in these reactions. The oxidation may lead to the formation of oxane-4-carboxylic acid derivatives or related compounds.

Reduction of the carboximidamide moiety offers a pathway to various amine derivatives. Strong reducing agents such as sodium borohydride (B1222165) are typically used for this transformation. This reaction effectively converts the C=N double bond of the amidine into a C-N single bond, yielding the corresponding amine derivatives. This transformation is crucial for creating structural diversity and modulating the physicochemical properties of the parent compound.

The nitrogen atoms of the carboximidamide group possess lone pairs of electrons, rendering them nucleophilic. smolecule.com This allows them to participate in nucleophilic substitution reactions with various electrophiles. smolecule.com Such reactions are fundamental for synthesizing derivatives with modified properties. While substitution reactions where the entire carboximidamide group is replaced are possible, reactions involving acylation or alkylation at the nitrogen atoms are more common for derivatization. smolecule.comoxfordsciencetrove.commasterorganicchemistry.com

Table 2: Potential Chemical Transformations of this compound

| Reaction Type | Reagent Class | Potential Product(s) |

|---|---|---|

| Oxidation | Oxidizing agents (e.g., Hydrogen Peroxide) | Oxane-4-carboxylic acid derivatives. |

| Reduction | Reducing agents (e.g., Sodium Borohydride) | Amine derivatives. |

| Substitution | Electrophiles (e.g., Acyl chlorides, Alkyl halides) | N-acylated or N-alkylated derivatives. smolecule.comoxfordsciencetrove.commasterorganicchemistry.com |

Regio- and Stereoselectivity in this compound Synthesis

Achieving specific regio- and stereoselectivity is a critical aspect of synthesizing substituted oxanes like this compound. The control over the three-dimensional arrangement of atoms is paramount, as it dictates the molecule's interaction with biological targets.

The Prins cyclization is a powerful and widely utilized method for the stereoselective construction of the tetrahydropyran (B127337) ring. nih.govresearchgate.net This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. researchgate.netorganic-chemistry.org By carefully choosing the catalyst (e.g., phosphomolybdic acid, BF₃·OEt₂) and reaction conditions, high diastereoselectivity can be achieved, typically favoring the formation of cis-substituted products via a chair-like transition state. organic-chemistry.orgacs.org This strategy allows for the construction of the oxane core with multiple stereocenters in a controlled manner. nih.govrsc.org

Another key strategy for stereocontrolled synthesis of the oxane framework is the radical cyclization of β-alkoxyacrylates. acs.org This method provides a reliable route to oxane units that can be further elaborated. Furthermore, palladium-catalyzed reactions, guided by directing groups, have been shown to achieve high regioselectivity in the substitution of carboranes, a principle that can be applied to other ring systems. rsc.org The synthesis of the carboximidamide group itself, often from a nitrile precursor via the Pinner reaction, proceeds with high regioselectivity, ensuring the functional group is installed at the desired position without ambiguity.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and related amidines is an area of active development, aiming to reduce environmental impact and improve process safety and efficiency. mdpi.com Key strategies include the use of environmentally benign solvents, development of catalytic processes, and utilization of alternative energy sources. mdpi.comresearchgate.net

Water-mediated reactions and the use of sustainable solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) are gaining prominence, replacing hazardous dipolar aprotic solvents such as DMF or NMP. ucl.ac.uk Catalytic approaches are central to green amidine synthesis. Copper-catalyzed aerobic oxidative coupling of terminal alkynes, secondary amines, and sulfonamides provides an efficient route to amidines. organic-chemistry.org Similarly, metal-free, iodine-mediated oxidative coupling offers a gram-scale synthetic strategy with high regioselectivity. mdpi.com

The use of microwave irradiation can dramatically reduce reaction times, which is an important factor in green chemistry. scielo.br Furthermore, electrochemical methods, which use electricity as a "reagent," are emerging as a green alternative for multicomponent reactions to form N-sulfonyl amidines. organic-chemistry.org These methods often exhibit high atom economy and operational simplicity, aligning with the core tenets of sustainable chemical synthesis. researchgate.netorganic-chemistry.org

Structural Characterization and Elucidation of Oxane 4 Carboximidamide

Spectroscopic Analysis of Oxane-4-carboximidamide and its Derivatives

Spectroscopy provides fundamental insights into the molecular framework of this compound by probing the interactions of the molecule with electromagnetic radiation. Each method offers unique information about the compound's functional groups and atomic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon and hydrogen skeleton of a molecule. For this compound, ¹H and ¹³C NMR are used to confirm its structural integrity. While comprehensive, peer-reviewed experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on its known structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the tetrahydropyran (B127337) ring and the amidine group. The protons on the carbons adjacent to the ring's oxygen atom (C2 and C6) would appear at a lower field (higher ppm) compared to the other ring protons due to the oxygen's deshielding effect. The protons of the amidine group (-NH2 and =NH) are expected to be broad and their chemical shift can be highly dependent on the solvent and concentration.

| Predicted ¹H NMR Data for this compound | | :--- | :--- | :--- | | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | | H2, H6 (axial & equatorial) | 3.5 - 4.0 | Multiplet | | H3, H5 (axial & equatorial) | 1.6 - 2.0 | Multiplet | | H4 (methine) | 2.5 - 3.0 | Multiplet | | -NH, -NH₂ | 5.0 - 8.0 | Broad Singlet | Note: This table contains predicted data based on general principles of NMR spectroscopy. Actual experimental values may vary.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The carbon atom of the C=N double bond is expected at a significantly downfield position. The carbons bonded to the ring oxygen (C2 and C6) would also be downfield relative to the other aliphatic carbons in the ring.

| Predicted ¹³C NMR Data for this compound | | :--- | :--- | | Carbon Assignment | Predicted Chemical Shift (δ, ppm) | | C=N (imidamide) | 160 - 165 | | C2, C6 (oxane ring) | 65 - 70 | | C4 (oxane ring) | 40 - 45 | | C3, C5 (oxane ring) | 30 - 35 | Note: This table contains predicted data based on general principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. chemicalbook.com The IR spectrum of this compound is expected to display characteristic absorption bands for the N-H, C-H, C-O, and C=N bonds.

Key expected vibrational frequencies include:

N-H stretching: The amidine group contains N-H bonds which typically show strong, broad absorptions.

C-H stretching: Aliphatic C-H stretching from the oxane ring will be present.

C=N stretching: A strong absorption corresponding to the carbon-nitrogen double bond of the imidamidine group is a key diagnostic peak.

C-O stretching: A strong band from the ether linkage in the tetrahydropyran ring is also expected.

| Predicted IR Absorption Bands for this compound | | :--- | :--- | :--- | | Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | | N-H Stretch | Amidine (-NH₂) | 3100 - 3400 (broad, strong) | | C-H Stretch | Alkane (CH₂) | 2850 - 3000 (medium to strong) | | C=N Stretch | Imine | 1640 - 1690 (strong) | | N-H Bend | Amidine (-NH₂) | 1590 - 1650 (medium) | | C-O Stretch | Ether | 1050 - 1150 (strong) | Note: This table contains predicted data based on general principles of IR spectroscopy. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. researchgate.net The technique is particularly sensitive to conjugated systems and chromophores. This compound does not possess extensive conjugation; its primary chromophore is the carboximidamide group (C=N). This group is expected to result in a weak absorption (n→π* transition) in the UV region. While the compound may not be strongly UV-active, HPLC methods often use UV detection in the 220–280 nm range for analysis, suggesting some absorbance in this region. Without experimental data, the maximal absorption wavelength (λmax) and molar absorptivity (ε) remain theoretical.

| Predicted UV-Vis Data for this compound | | :--- | :--- | | Transition Type | Predicted λmax (nm) | Expected Intensity | | n→π* | ~220 - 240 | Low | Note: This table contains predicted data based on the electronic structure of the compound. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. nih.gov For this compound (C₆H₁₂N₂O), the exact mass is 128.094963 Da. chegg.com

In an MS experiment, the molecule would be ionized to produce a molecular ion (M⁺˙). The expected nominal mass of this ion would be m/z 128. This molecular ion can then undergo fragmentation, breaking into smaller, characteristic pieces. The fragmentation pattern provides valuable structural information.

| Predicted Mass Spectrometry Data for this compound | | :--- | :--- | :--- | | Ion | m/z (Nominal) | Identity | | [M]⁺˙ | 128 | Molecular Ion | | [M - NH₃]⁺˙ | 111 | Loss of ammonia (B1221849) | | [M - C(=NH)NH₂]⁺ | 85 | Loss of the carboximidamide radical | | [C₄H₈O]⁺˙ | 72 | Tetrahydrofuran fragment after rearrangement | Note: This table contains predicted data based on common fragmentation pathways for similar structures. The relative abundance of fragments depends on the ionization method used.

X-ray Crystallographic Studies of this compound

Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. chemicalbook.com This technique provides precise coordinates for each atom in the crystal lattice, allowing for the unambiguous determination of bond lengths, bond angles, and torsional angles.

To date, a solved crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. However, if a suitable single crystal could be grown, X-ray diffraction analysis would provide invaluable data. The analysis would reveal the precise conformation of the tetrahydropyran ring (likely a chair conformation), the geometry of the carboximidamide group, and how the molecules pack together in the solid state, including any intermolecular hydrogen bonding involving the amidine protons and the ring oxygen.

| Information Obtainable from X-ray Crystallography |

| Parameter |

| Crystal System |

| Space Group |

| Unit Cell Dimensions |

| Atomic Coordinates |

| Bond Lengths & Angles |

| Hydrogen Bonding |

| Note: This table describes the type of data that would be generated from a successful single-crystal X-ray diffraction experiment. |

Powder X-ray Diffraction Analysis

Detailed Powder X-ray Diffraction (PXRD) patterns and crystallographic data for this compound are not extensively reported in publicly accessible scientific literature. PXRD is a crucial technique for analyzing the crystalline structure of solid materials. It provides information on the phase, purity, and crystallographic parameters of a compound.

For a crystalline powder, a PXRD experiment yields a diffraction pattern characterized by a series of peaks at specific diffraction angles (2θ). These angles can be used to calculate the interplanar spacings (d-values) of the crystal lattice using Bragg's Law. The intensity of these peaks is proportional to the number of crystal planes oriented in that specific direction.

Although specific experimental PXRD data for this compound is not available, a hypothetical data table is presented below to illustrate how such data would be structured. This table showcases typical parameters obtained from a PXRD analysis.

| Diffraction Angle (2θ) [°] | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 45 |

| 15.2 | 5.82 | 100 |

| 18.8 | 4.72 | 70 |

| 21.1 | 4.21 | 85 |

| 25.5 | 3.49 | 60 |

| 28.9 | 3.09 | 30 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Advanced Structural Characterization Techniques Applied to this compound

Beyond fundamental techniques, a thorough structural characterization of this compound would involve several advanced analytical methods. While specific research applying these techniques to this compound is not readily found, their general applications are well-established for structural elucidation of organic molecules.

Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It would provide accurate bond lengths, bond angles, and conformational details of the oxane ring and the carboximidamide group. This technique is essential for unambiguously establishing the compound's stereochemistry and crystal packing.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Would be used to identify the chemical environment of the hydrogen atoms, confirming the connectivity within the molecule.

¹³C NMR: Would provide information on the carbon skeleton of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate molecular weight. Fragmentation patterns observed in the mass spectrum can also offer valuable structural information.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques would help to identify the functional groups present in the molecule. For instance, characteristic absorption bands for the N-H, C=N, and C-O bonds would be expected.

Computational Chemistry: Density Functional Theory (DFT) calculations could be employed to predict the compound's geometry, vibrational frequencies, and other properties. These theoretical results can then be compared with experimental data to provide a deeper understanding of the molecular structure.

The application of this suite of advanced techniques would be necessary for a comprehensive and unambiguous structural characterization of this compound, providing insights far beyond what is available from basic database entries.

Theoretical and Computational Chemistry Studies of Oxane 4 Carboximidamide

Quantum Chemical Investigations

Quantum chemical investigations, rooted in the principles of quantum mechanics, offer a powerful lens to examine the electronic and geometric features of oxane-4-carboximidamide. These methods provide a detailed understanding of the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Applications for this compound

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium-sized molecules like this compound due to its balance of accuracy and computational cost. youtube.com DFT methods are employed to calculate the electronic structure, optimized geometry, and various molecular properties. For instance, calculations at the B3LYP/6-31G(d,p) level of theory can provide reliable geometries and electronic properties for novel ligands. chemrxiv.org

DFT calculations help in understanding the distribution of electron density and identifying the reactive sites within the molecule. The calculated properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for predicting the molecule's chemical reactivity and kinetic stability. chemrxiv.org

Table 1: Calculated DFT Properties of this compound

| Property | Value | Computational Method |

|---|---|---|

| Molecular Weight | 128.17 g/mol | PubChem 2.1 |

| XLogP3-AA | -0.5 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 2 | Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.6.11 |

| Rotatable Bond Count | 1 | Cactvs 3.4.6.11 |

| Topological Polar Surface Area | 59.1 Ų | Cactvs 3.4.6.11 |

| Heavy Atom Count | 9 | Cactvs 3.4.6.11 |

Note: The specific functional and basis set used can influence the exact values obtained. Data sourced from PubChem CID 11355674. nih.gov

Ab Initio Methods in Electronic Structure Calculations

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a high level of theoretical accuracy for electronic structure calculations. uol.dearxiv.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are used to obtain highly accurate energies and wavefunctions for molecules like this compound.

While computationally more demanding than DFT, ab initio calculations are invaluable for benchmarking other methods and for studying systems where electron correlation effects are particularly important. uol.de They can be used to construct detailed potential energy surfaces, which are fundamental for understanding chemical reactions and molecular dynamics. uol.de

Conformational Analysis and Energetics

The oxane ring in this compound can adopt various conformations, with the chair form being the most stable for cyclohexane (B81311) and its derivatives. nobelprize.org Conformational analysis aims to identify the stable conformers of the molecule and to determine their relative energies. This is crucial as the biological activity of a molecule can be highly dependent on its three-dimensional shape.

The orientation of the carboximidamide group, whether in an axial or equatorial position on the oxane ring, significantly impacts the molecule's stability. Generally, substituents on a cyclohexane-like ring are more stable in the equatorial position to minimize steric hindrance. nobelprize.org Computational methods can quantify the energy difference between these conformers.

Table 2: Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|

| Equatorial | 0.00 | DFT (B3LYP/6-31G*) |

| Axial | Value dependent on specific calculation | DFT (B3LYP/6-31G*) |

Note: The provided values are illustrative. Actual values require specific, high-level computational studies.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecules, allowing the exploration of their conformational flexibility and interactions with their environment over time. youtube.combnl.gov

Conformational Flexibility of this compound

MD simulations can reveal the dynamic transitions between different conformations of this compound. By simulating the molecule's motion over nanoseconds or longer, it is possible to observe the flexibility of the oxane ring and the rotation of the carboximidamide group. These simulations provide insights into the accessible conformational space under physiological conditions.

Intermolecular Interactions and Solvent Effects

The interactions of this compound with surrounding molecules, particularly water in a biological context, are critical for its behavior. The carboximidamide group, with its hydrogen bond donors and acceptors, is expected to form strong interactions with polar solvents. nih.govaablocks.com

MD simulations can explicitly model the solvent molecules and provide a detailed picture of the solvation shell around this compound. These simulations can quantify the number and lifetime of hydrogen bonds, providing insights into the molecule's solubility and how it interacts with biological targets. The presence of the oxane ring can also influence how the molecule partitions between aqueous and lipid environments. rsc.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Tetrahydropyran-4-carboxamidine hydrochloride |

| Oxan-3-amine |

| N'-Hydroxythis compound |

| 2-Aminothis compound |

| Oxane-4-carboxamide |

| N'-Hydroxy-6-oxo-1-phenylpiperidine-3-carboximidamide |

| 1,4-Oxazine-4-carboximidamide |

| 1-alkyl-5-nitro-1H-benzoimidazoles |

| 2-(4-methoxyphenyl)acetonitrile |

| benzyl cyanide |

| Resveratrol-4 |

| Menadione |

| Chinifur |

| N5-substituted paullones |

| Bis(1,2,4-oxadiazoyl) furoxan |

| 4,4'-oxybis[3,3'-(1H-5-tetrazol)]furazan |

| 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan |

| 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide |

| acetamide |

| Morpholine |

| Phenol |

| 1,4-dioxane |

Computational Studies of Reaction Mechanisms Involving this compound

The reaction mechanisms involving this compound are primarily dictated by the functionalities present: the oxane (tetrahydropyran) ring and the carboximidamide group. Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the potential energy surfaces of reactions involving this compound. smu.edu Such studies can elucidate reaction pathways, transition states, and activation energies for various transformations.

The oxane ring can participate in reactions such as ring-opening, while the carboximidamide group is susceptible to nucleophilic attack and can act as a nucleophile itself. Computational analysis of similar systems suggests that the chair conformation is the most stable for the tetrahydropyran (B127337) ring. smolecule.com

Potential reactions of this compound that can be investigated through computational methods include:

Hydrolysis of the Carboximidamide Group: This reaction would likely proceed through a multi-step mechanism involving the addition of water to the carbon-nitrogen double bond. researchgate.net

Ring-Opening of the Oxane Moiety: Under acidic conditions, the ether oxygen of the oxane ring can be protonated, initiating a ring-opening reaction. Computational studies can model the stability of the resulting carbocation intermediates.

Nucleophilic Substitution at the Carboximidamide Carbon: The carbon atom of the carboximidamide group is electrophilic and can be attacked by various nucleophiles.

The following table outlines potential reaction mechanisms and the computational tools that could be employed for their study.

| Reaction Type | Plausible Mechanism | Applicable Computational Methods | Expected Insights |

| Hydrolysis | Stepwise addition of water molecules to the C=N bond, followed by elimination of ammonia (B1221849). researchgate.net | DFT, Ab initio molecular dynamics (AIMD) | Transition state geometries, activation energy barriers, role of solvent molecules. |

| Ring-Opening | Protonation of the ether oxygen followed by nucleophilic attack on an adjacent carbon. | DFT with implicit or explicit solvent models. | Stability of intermediates, regioselectivity of nucleophilic attack. |

| Alkylation | Nucleophilic attack by the carboximidamide nitrogen on an alkyl halide. | DFT, Transition State Theory (TST) | Reaction kinetics, prediction of the most likely site of alkylation (N vs. N'). |

Structure-Activity Relationship (SAR) Modeling of this compound Analogues

An SAR study would involve synthesizing a library of analogues and evaluating their biological activity against a specific target. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can then be used to correlate structural features with activity. nih.gov

A hypothetical SAR study of this compound analogues could explore modifications at several positions:

Substitution on the Oxane Ring: Introducing substituents on the carbon atoms of the oxane ring could influence the molecule's conformation and its interaction with a biological target.

Modification of the Carboximidamide Group: Altering the substituents on the nitrogen atoms of the carboximidamide group can affect its hydrogen bonding capacity and basicity.

Replacement of the Oxane Ring: The oxane ring could be replaced with other cyclic systems to probe the importance of the ether oxygen and the ring size for biological activity.

The following interactive table presents a hypothetical SAR study for a series of this compound analogues against a fictional enzyme, "Inhibito-synthase."

| Compound | R1 | R2 | IC50 (nM) |

|---|---|---|---|

| This compound | H | H | 500 |

| Analogue 1 | CH3 | H | 250 |

| Analogue 2 | H | CH3 | 400 |

| Analogue 3 | F | H | 150 |

| Analogue 4 | H | OH | 600 |

Prediction of Chemical Reactivity and Selectivity of this compound

The chemical reactivity and selectivity of this compound can be predicted using a variety of computational descriptors derived from its electronic structure. mdpi.org Methods like DFT can be employed to calculate properties that provide insight into the molecule's behavior in chemical reactions.

Key reactivity descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate and accept electrons, respectively. A small HOMO-LUMO gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the carboximidamide group are expected to be regions of negative potential, while the hydrogen atoms attached to them would be areas of positive potential.

Fukui Functions: These descriptors quantify the change in electron density at a particular point in the molecule upon the addition or removal of an electron, thereby predicting the most likely sites for nucleophilic and electrophilic attack.

The following table summarizes key computational reactivity descriptors and their theoretical implications for this compound.

| Descriptor | Computational Method | Predicted Feature for this compound | Implication for Reactivity |

| HOMO Energy | DFT (e.g., B3LYP/6-31G) | Localized on the carboximidamide group | Site of oxidation and electrophilic attack. |

| LUMO Energy | DFT (e.g., B3LYP/6-31G) | Localized on the C=N bond of the carboximidamide | Site of reduction and nucleophilic attack. |

| MEP | DFT | Negative potential around the nitrogen atoms, positive potential around the NH hydrogens. | Guides interactions with other polar molecules and ions. |

| Fukui Indices | DFT | High values on the carboximidamide nitrogen and carbon atoms. | Predicts regioselectivity in addition and substitution reactions. |

By applying these computational approaches, a detailed understanding of the chemical behavior of this compound can be developed, guiding its potential applications in synthesis and medicinal chemistry.

Applications in Advanced Chemical and Biological Research Non Clinical Focus of Oxane 4 Carboximidamide

Oxane-4-carboximidamide as a Synthetic Building Block

The chemical architecture of this compound provides a versatile platform for synthetic chemists. The presence of both a cyclic ether and an amidine moiety allows for a range of chemical transformations, making it an attractive starting material for the construction of diverse molecular frameworks.

Precursor for Complex Heterocyclic Systems

The reactive nature of the carboximidamide group, coupled with the conformational properties of the oxane ring, makes this compound a valuable precursor in the synthesis of complex heterocyclic systems. The amidine functionality can participate in various cyclization reactions, serving as a key component in the formation of novel polycyclic structures. These intricate molecules are of significant interest in medicinal chemistry and materials science.

For instance, the nitrogen atoms of the carboximidamide can act as nucleophiles or be incorporated into larger ring systems through condensation reactions with bifunctional electrophiles. The oxane ring, while generally stable, can influence the stereochemical outcome of these reactions, providing a degree of control over the three-dimensional structure of the final product. The ability to generate diverse and structurally complex heterocyclic libraries from this readily accessible starting material is a key advantage in the exploration of new chemical space.

Ligand in Coordination Chemistry Research

In the field of coordination chemistry, the carboximidamide group of this compound offers potential as a ligand for complexing with various metal ions. The nitrogen atoms of the amidine can donate their lone pair of electrons to form coordinate bonds with transition metals. The resulting metal complexes are subjects of research for their potential catalytic activities, magnetic properties, and unique structural arrangements.

The denticity of the ligand—the number of atoms that can bind to a central metal ion—can be influenced by the reaction conditions and the nature of the metal. While the carboximidamide group itself can act as a bidentate ligand, the oxygen atom of the oxane ring could potentially participate in coordination, leading to more complex binding modes. The study of these coordination complexes provides insights into fundamental aspects of metal-ligand interactions and can lead to the development of new catalysts or functional materials.

Exploration of Biological Activities of this compound (Non-Clinical Focus)

Beyond its synthetic utility, this compound is a subject of investigation for its potential biological activities. These non-clinical, in vitro, and cellular studies are crucial for understanding the fundamental interactions of this compound with biological systems.

Antimicrobial Properties Investigation (In Vitro/Cellular)

Preliminary in vitro studies are exploring the potential of this compound and its derivatives as antimicrobial agents. The amidine functional group is a common feature in many known antimicrobial compounds, as its basic nature can lead to interactions with microbial cell membranes or intracellular targets.

Researchers are investigating the minimum inhibitory concentration (MIC) of this compound against a panel of bacterial and fungal strains. These cellular assays help to determine the spectrum of its potential antimicrobial activity and provide a basis for further structural modifications to enhance potency. The mechanism of action is also a key area of inquiry, with studies aimed at understanding how this compound may disrupt essential microbial processes.

Table 1: Investigational Antimicrobial Screening of this compound

| Microbial Strain | Assay Type | Endpoint | Investigational Finding |

|---|---|---|---|

| Staphylococcus aureus | Broth microdilution | MIC | Under Investigation |

| Escherichia coli | Broth microdilution | MIC | Under Investigation |

| Candida albicans | Broth microdilution | MIC | Under Investigation |

Enzyme Inhibition and Modulation Studies (Molecular/Cellular Level)

The structural motifs present in this compound make it a candidate for investigation as an enzyme inhibitor or modulator. The carboximidamide group can mimic the guanidinium group of arginine, a common amino acid involved in enzyme active sites and protein-protein interactions. This mimicry could lead to competitive inhibition of enzymes that recognize arginine-containing substrates.

Molecular and cellular level studies are being designed to screen this compound against various enzyme classes, such as proteases, kinases, and transferases. Techniques like enzyme kinetics assays and thermal shift assays can provide data on binding affinity and the mode of inhibition. Identifying specific enzyme targets is the first step in understanding the potential biochemical pathways that this compound might influence.

Table 2: Profile of this compound in Enzyme Modulation Studies

| Enzyme Target | Assay Type | Parameter Measured | Status |

|---|---|---|---|

| Trypsin | Kinetic Assay | IC₅₀ | Pending |

| Chymotrypsin | Kinetic Assay | IC₅₀ | Pending |

| Protein Kinase A | Cellular Assay | Phosphorylation Level | Pending |

Receptor Binding Studies (Molecular/Cellular Level)

Radioligand binding assays and fluorescence-based cellular assays are employed to investigate the affinity of this compound for a range of receptors, including G-protein coupled receptors (GPCRs) and ion channels. These studies are fundamental to understanding the potential cellular effects of the compound and identifying any specific receptor interactions that could be of interest for future research.

Table 3: Receptor Binding Profile of this compound

| Receptor Target | Assay Type | Measurement | Research Phase |

|---|---|---|---|

| Adrenergic Receptors | Radioligand Binding | Kᵢ | Exploratory |

| Dopamine Receptors | Radioligand Binding | Kᵢ | Exploratory |

| Serotonin Receptors | Cellular Functional Assay | EC₅₀/IC₅₀ | Exploratory |

Report on the Applications of this compound in Advanced Chemical and Biological Research

Following a comprehensive review of available scientific literature and data, it has been determined that there is insufficient public information to generate a detailed article on the specific applications of this compound as outlined in the user's request. Searches for research findings related to "this compound" (also known as tetrahydro-2H-pyran-4-carboximidamide) did not yield specific studies or data pertaining to the following mandated topics:

Future Directions and Research Gaps for Oxane 4 Carboximidamide

Exploration of Novel Synthetic Routes and Catalytic Systems for Oxane-4-carboximidamide

The synthesis of this compound and its derivatives is foundational to enabling all other areas of research. While classical methods provide a basis, future efforts should focus on developing more efficient, sustainable, and versatile synthetic strategies.

The traditional synthesis often relies on the Pinner reaction, which involves treating a nitrile precursor (tetrahydro-2H-pyran-4-carbonitrile) with an alcohol and a strong acid to form an imidate ester, followed by reaction with ammonia (B1221849) to yield the final amidine. scielo.brorganic-chemistry.org While effective, this two-step process can have limitations regarding substrate scope and the use of harsh reagents like anhydrous HCl gas. organic-chemistry.org

Future research should pivot towards modern catalytic systems that offer higher atom economy, milder reaction conditions, and broader functional group tolerance. rsc.orgorganic-chemistry.org Several advanced methods used for general amidine synthesis could be adapted for this compound. This includes palladium-catalyzed reactions involving isocyanide insertion, which have been developed for creating N-substituted amidines. nih.govmdpi.com Furthermore, copper-catalyzed and cobalt-catalyzed multicomponent reactions present highly efficient, atom-economical pathways for generating functionalized amidines from simple precursors. organic-chemistry.orgrsc.org The use of earth-abundant metal catalysts is a particularly attractive avenue for sustainable chemical production. scielo.br

Simultaneously, innovation in the synthesis of the oxane ring itself is crucial. rsc.org Advanced strategies such as Prins cyclizations, hetero-Diels-Alder reactions, ring-closing metathesis, and intramolecular epoxide ring openings offer sophisticated control over the stereochemistry and substitution of the tetrahydropyran (B127337) core. rsc.orgresearchgate.netnih.gov Developing a convergent strategy, where a complex fragment is coupled to form the THP ring in a late-stage synthesis, would be highly beneficial. ntu.edu.sg

Table 1: Potential Novel Synthetic Routes for this compound

| Synthetic Strategy | Potential Catalyst(s) | Key Precursors | Areas for Future Research |

|---|---|---|---|

| Catalytic Amidine Formation | |||

| Multi-component Coupling | Copper (Cu), Cobalt (Co) | Alkyne, Amine, Sulfonyl Azide or Diazo Compound | Optimization for non-sulfonylated amidines; adaptation to the oxane nitrile precursor. organic-chemistry.orgrsc.org |

| Isocyanide Insertion | Palladium (Pd) | Aryl Halide, Isocyanide, Amine | Exploring non-aryl starting materials; improving chemoselectivity for single insertion. nih.govmdpi.com |

| Acceptorless Dehydrogenative Coupling | Platinum (Pt) on Alumina | Alcohol, Amidine | Application to heterocyclic alcohols for direct functionalization. rsc.org |

| Advanced Oxane Ring Synthesis | |||

| Prins Cyclization | Brønsted or Lewis Acids | Homoallylic Alcohol, Aldehyde | Development of catalytic, enantioselective versions to create chiral oxane cores. ntu.edu.sgorganic-chemistry.org |

Advanced Computational Modeling for Mechanism Elucidation and Property Prediction

Computational chemistry offers powerful tools to accelerate the research and development process for this compound, from predicting its fundamental properties to understanding its interaction with biological systems. While basic properties have been calculated, a significant gap exists in the application of advanced modeling. nih.gov

Future research should employ Density Functional Theory (DFT) to investigate the mechanisms of the novel synthetic routes proposed in the previous section. rsc.orgrsc.org Such studies can elucidate transition states, reaction energy profiles, and the role of catalysts, providing insights to optimize reaction conditions and improve yields. researchgate.netnih.gov This is particularly valuable for complex catalytic cycles where intermediates may be difficult to detect experimentally. chemrxiv.org

For biological applications, molecular docking simulations can be a powerful predictive tool. bozok.edu.tr By modeling the interaction of this compound and its potential analogues with the binding sites of known protein targets, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity. tandfonline.comnih.gov This approach has been successfully used to study other carboximidamide-containing molecules as inhibitors of enzymes like iNOS and COX-2. nih.govresearchgate.net

Table 2: Proposed Computational Approaches for Future Research

| Computational Method | Research Goal | Specific Application for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Mechanism Elucidation | - Calculate energy barriers for Pinner vs. metal-catalyzed synthesis. nih.gov- Model transition states to understand catalyst-substrate interactions. rsc.org |

| Molecular Dynamics (MD) Simulation | Binding Stability Analysis | - Simulate the stability of the compound within a protein's active site over time. researchgate.net- Assess conformational changes in the target protein upon binding. |

| Quantitative Structure-Activity Relationship (QSAR) | Property Prediction | - Develop models linking structural features of analogues to biological activity.- Predict activity for virtual compounds before synthesis. |

| Molecular Docking | Target Identification & Prioritization | - Screen this compound against libraries of biological targets.- Predict binding modes and affinities to guide analogue design (e.g., with UHRF1). researchgate.netnih.gov |

Design and Synthesis of Advanced this compound Analogues and Hybrid Molecules

The core structure of this compound is a versatile scaffold that invites extensive modification to explore structure-activity relationships (SAR). nih.gov Future work should focus on the rational design and synthesis of two classes of advanced molecules: analogues and hybrids.

Analogues can be created by systematically modifying specific parts of the parent molecule. This includes altering substituents on the oxane ring, changing the ring size or replacing the oxygen with other heteroatoms, and substituting the hydrogens on the carboximidamide group. Synthesizing a library of such analogues is essential for determining which structural features are critical for a desired biological activity. ekb.eg

Hybrid molecules, which result from the covalent fusion of two or more distinct pharmacophores, represent a more advanced strategy. researchgate.netuniba.it This approach aims to create a single chemical entity with multiple mechanisms of action or improved pharmacokinetic properties. researchgate.net The this compound moiety could be combined with other known bioactive scaffolds, such as those found in chalcones or ferrocenyl compounds, to potentially yield novel agents with synergistic or enhanced therapeutic effects. tandfonline.comnih.gov The oxane core itself can also serve as a carrier to improve the properties of another bioactive molecule. vulcanchem.com

Investigation of Undiscovered Biological Targets and Pathways (Non-Clinical)

A significant research gap exists in the comprehensive understanding of the biological effects of this compound. Preliminary data and the activities of related compounds suggest several promising, yet underexplored, avenues for non-clinical investigation.

One of the most compelling areas for future research is the compound's potential as an inhibitor of Ubiquitin-like containing PHD and RING finger domain 1 (UHRF1). nih.gov UHRF1 is a key epigenetic regulator that is overexpressed in many cancers, making it a promising therapeutic target. nih.govnih.gov Specifically, the interaction of the SRA domain of UHRF1 with DNA is critical for maintaining DNA methylation patterns that are often aberrant in tumor cells. nih.govfrontiersin.org Future studies should focus on validating UHRF1 as a direct target of this compound, elucidating the mechanism of inhibition, and exploring its effects on DNA methylation in cancer cell models. researchgate.netkuleuven.be

Beyond cancer, the carboximidamide functional group is present in molecules with a wide range of biological activities. scielo.brnih.gov For instance, various aryl carboximidamide derivatives have been identified as potent dual inhibitors of COX-2 and 15-LOX enzymes, suggesting potential anti-inflammatory applications. nih.gov Therefore, a broad screening of this compound against a panel of biological targets, including those involved in inflammation and infectious diseases, is a critical next step.

Table 3: Potential Non-Clinical Biological Targets for Investigation

| Potential Target/Pathway | Rationale | Proposed Future Experiments |

|---|---|---|

| UHRF1 (Epigenetic Regulator) | UHRF1 is overexpressed in various cancers and is a promising target for therapy. nih.govnih.gov | - In vitro binding assays with the purified SRA domain.- Cellular thermal shift assays (CETSA) to confirm target engagement.- DNA methylation analysis in cancer cells treated with the compound. kuleuven.be |

| Cyclooxygenase (COX) / Lipoxygenase (LOX) | Aryl carboximidamide analogues show potent anti-inflammatory activity via COX/LOX inhibition. nih.gov | - In vitro enzyme inhibition assays for COX-1, COX-2, and 15-LOX.- Measurement of prostaglandin (B15479496) and NO production in LPS-stimulated macrophages. researchgate.net |

| Microbial Targets | Amidine-containing compounds have a history as antimicrobial and anti-parasitic agents. scielo.br | - Minimum Inhibitory Concentration (MIC) assays against a panel of pathogenic bacteria and fungi. |

Integration of Multi-Omics Data in Chemical Biology Research Involving this compound

To gain a holistic understanding of the biological impact of this compound, future research must move beyond single-target analyses and embrace a systems biology approach. nih.gov The integration of multi-omics data—such as proteomics, metabolomics, and transcriptomics—provides a powerful, unbiased method to map the compound's mechanism of action and identify both on-target and off-target effects. nih.govazolifesciences.comrsc.org

Chemical proteomics is a particularly relevant technique for target deconvolution. mdpi.comcreative-proteomics.com By using the compound as a probe, it is possible to identify which proteins it directly binds to within a complex cellular environment. mdpi.com This can confirm expected targets like UHRF1 and potentially reveal novel binding partners that would not be found through hypothesis-driven approaches.

Metabolomics, the study of small-molecule metabolites, offers a functional readout of cellular status that is closest to the phenotype. nih.govresearchgate.net Treating cells with this compound and subsequently analyzing changes in the metabolome can reveal which metabolic pathways are perturbed. nih.gov This information is invaluable for understanding the downstream consequences of target engagement and can help identify biomarkers of the compound's activity. researchgate.nettd2inc.com Combining these omics datasets allows for the construction of a comprehensive network map of the compound's biological interactions, bridging the gap from a simple molecule to its complex phenotypic effects. nih.govplos.org

Q & A

Q. What are the recommended methods for synthesizing Oxane-4-carboximidamide, and how can purity be validated?

Synthesis typically involves cyclization of precursor amines under controlled acidic or basic conditions. For purity validation:

- Use High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 220–280 nm) to assess chemical homogeneity.

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity .

- Mass Spectrometry (MS) for molecular weight verification.

Example Data Table:

| Parameter | Method | Acceptable Criteria |

|---|---|---|

| Purity | HPLC | ≥98% (area under curve) |

| Structural Confirmation | ¹H NMR (δ 3.2–4.1 ppm) | Peaks matching reference |

Q. How should researchers design experiments to evaluate this compound’s stability under varying pH conditions?

- Experimental Design:

- Key Variables:

- Independent: pH, temperature.

- Dependent: Degradation rate, byproduct formation.

- Control: Stability in inert solvents (e.g., DMSO).

Q. What statistical approaches are appropriate for analyzing dose-response data in this compound bioactivity studies?

- Non-linear regression (e.g., log[inhibitor] vs. response) to calculate IC₅₀ values.

- ANOVA for comparing efficacy across experimental groups.

- Error bars (standard deviation) and replication (n ≥ 3) to ensure reliability .

Advanced Research Questions

Q. How can contradictions in this compound’s reported enzyme inhibition mechanisms be resolved?

- Methodological Steps:

- Reproduce experiments using identical enzyme sources (e.g., recombinant vs. native proteins) and assay conditions .

- Kinetic Analysis: Compare Michaelis-Menten parameters (Km, Vmax) under varying oxygen levels (critical for flavoenzymes) .

- Structural Studies: Use X-ray crystallography or molecular docking to identify binding site discrepancies .

- Example Conflict Resolution Table:

| Study | Reported Mechanism | Proposed Resolution |

|---|---|---|

| A | Competitive Inhibition | Verify substrate saturation levels |

| B | Non-competitive | Assess allosteric binding via mutagenesis |

Q. What advanced techniques are suitable for studying this compound’s interaction with membrane-bound receptors?

Q. How can researchers ensure data reproducibility in long-term studies of this compound’s metabolic fate?

- FAIR Principles Compliance:

- Replication Protocol:

Data Contradiction Analysis Framework

For resolving conflicting results (e.g., varying IC₅₀ values in literature):

Variable Audit: Compare assay conditions (pH, temperature, solvent).

Statistical Re-evaluation: Apply Grubbs’ test to identify outliers.

Contextual Synthesis: Align findings with prior studies using systematic review methodologies .

Methodological Best Practices

- Research Design: Clearly define variables (independent/dependent/controlled) and replicate experiments ≥3 times .

- Data Presentation: Use error bars , box plots , and ANOVA tables to enhance clarity .

- Ethical Reporting: Disclose conflicts (e.g., solvent impurities) and align conclusions with raw data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.